An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoyl-glycyl-glycine
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoyl-glycyl-glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Nitrobenzoyl-glycyl-glycine. The information is compiled for use in research, synthesis, and drug development applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are also detailed.
Core Chemical and Physical Properties
4-Nitrobenzoyl-glycyl-glycine is a derivative of the dipeptide glycylglycine, characterized by the presence of a 4-nitrobenzoyl group attached to the N-terminus.[1] This modification imparts specific chemical characteristics useful in various biochemical and pharmaceutical applications. It is primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals and bioactive compounds.[1]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | 4-Nitrobenzoyl-glycyl-glycine |
| IUPAC Name | 2-[[2-[(4-nitrobenzoyl)amino]acetyl]amino]acetic acid |
| Synonyms | p-Nitrobenzoyl glycyl glycine, N-[N-(p-Nitrobenzoyl)glycyl]glycine, (p-Nitrobenzoyl)Gly-Gly-OH |
| CAS Number | 78196-53-9[1] |
| Molecular Formula | C₁₁H₁₁N₃O₆[1] |
| Molecular Weight | 281.22 g/mol [1] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to light yellow powder/crystal[1] |
| Melting Point | 218 °C[1] |
| Boiling Point | 694.1 °C at 760 mmHg (Predicted) |
| Density | 1.466 g/cm³ (Predicted) |
| pKa | 3.27 ± 0.10 (Predicted) |
| Flash Point | 373.6 °C (Predicted) |
| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |
Synthesis and Analysis Protocols
The synthesis of 4-Nitrobenzoyl-glycyl-glycine is typically achieved via the acylation of the dipeptide glycylglycine. The Schotten-Baumann reaction is a well-established method for this type of transformation.[2][3]
This protocol describes a general procedure for the N-acylation of glycylglycine with 4-nitrobenzoyl chloride.
Materials:
-
Glycylglycine (CAS: 556-50-3)
-
4-Nitrobenzoyl chloride (CAS: 122-04-3)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., Pyridine)[2]
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve glycylglycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a flask, and cool the solution in an ice bath. The base serves to deprotonate the N-terminal amino group of the dipeptide, making it nucleophilic.[2]
-
Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride in an immiscible organic solvent like dichloromethane.[3]
-
Reaction: Add the solution of 4-nitrobenzoyl chloride dropwise to the cooled, stirring glycylglycine solution. The reaction is biphasic, occurring at the interface of the aqueous and organic layers. The base in the aqueous phase neutralizes the HCl byproduct that is generated, driving the reaction to completion.[3]
-
Reaction Monitoring: Allow the mixture to stir vigorously for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be washed with additional organic solvent to extract any remaining product.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid group, causing the product, 4-Nitrobenzoyl-glycyl-glycine, to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to yield the final compound.
While specific, validated analytical methods for 4-Nitrobenzoyl-glycyl-glycine are not widely published, standard techniques for peptide and small molecule analysis are applicable.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) would be suitable for assessing purity. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm due to the nitroaromatic chromophore.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be effective for confirming the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 282.07.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) would be used to confirm the chemical structure. While specific spectral data for this compound is not available, expected ¹H NMR signals would include peaks for the aromatic protons of the nitrobenzoyl group (typically in the δ 7-8.5 ppm region) and signals for the α-protons of the two glycine residues.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would show characteristic absorption bands for the amide C=O stretching, the carboxylic acid C=O and O-H stretching, and the N-O stretching of the nitro group.
Biological Activity and Metabolism
Specific biological activities or signaling pathways directly involving 4-Nitrobenzoyl-glycyl-glycine have not been extensively documented in the available literature. Its primary role is as an intermediate in chemical synthesis.[1] However, N-acyl amino acids as a class are recognized as endogenous signaling molecules.[4] Furthermore, modifications to the benzoyl ring, such as the inclusion of an electron-withdrawing nitro group, have been shown in related benzoyl glycine derivatives to enhance antibacterial activity.[5]
No specific metabolic studies on 4-Nitrobenzoyl-glycyl-glycine were found. However, the metabolism of nitroaromatic compounds, in general, has been studied. The nitro group is susceptible to bioreduction, a process that can be central to the compound's mechanism of action or toxicity.[6] This reduction can occur via single-electron or two-electron pathways, often catalyzed by nitroreductase enzymes found in various organisms, including anaerobic gut bacteria.[6][7] The reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can be further reduced to the corresponding amine.[8] These reactive intermediates can be involved in the compound's biological effects.
Visualizations: Workflows and Logical Relationships
The following diagram illustrates the key steps in the synthesis of 4-Nitrobenzoyl-glycyl-glycine using the Schotten-Baumann reaction.
References
- 1. lookchem.com [lookchem.com]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
- 5. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. scielo.br [scielo.br]
- 7. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
